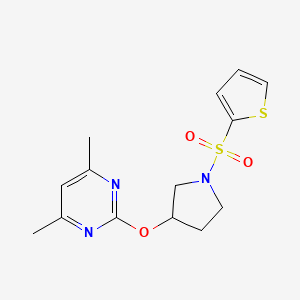
2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazine derivatives and has shown promising results in various studies.
Scientific Research Applications
Heterocyclic Chemistry and Antimicrobial Activity
A foundational application of compounds structurally related to 2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is in heterocyclic chemistry, where they serve as precursors for synthesizing various heterocyclic derivatives. These derivatives exhibit promising antimicrobial properties. For example, research has shown the facile synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties from starting materials structurally related to the given compound. Some of these synthesized compounds were found to have significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2004).
Synthesis of Novel Heterocyclic Compounds
Further research into compounds with a similar sulfonamido moiety aims at creating novel heterocyclic compounds with potential antibacterial applications. By reacting specific precursors with a variety of active methylene compounds, researchers have developed new pyran, pyridine, and pyridazine derivatives. Additionally, the exploration of precursor hydrazone towards hydrazine derivatives has led to the synthesis of pyrazole and oxazole derivatives. This effort has resulted in identifying several compounds with high antibacterial activities, which could be beneficial for medical applications (Azab et al., 2013).
Fluorinated Fused Heteropolycyclic Nitrogen Systems
Another area of interest is the synthesis of novel fluorinated fused hetero-polycyclic nitrogen systems that contain a pyrazolotriazine moiety. These systems are synthesized through a series of cyclization and fluorination steps, resulting in structures with established antimicrobial efficacy. This underscores the versatility of fluorinated compounds in enhancing the antimicrobial properties of heterocyclic derivatives (Taib & Adibani, 2018).
Crystal Engineering and Material Science
Compounds with a sulfonamido moiety, similar to the one described, also find applications in crystal engineering and material science. They serve as building blocks in constructing complex hydrogen-bonded structures, which have implications in developing novel materials with specific properties. The detailed analysis of these structures contributes to a deeper understanding of molecular interactions and can guide the synthesis of new materials with desired physical and chemical properties (Ferguson et al., 1999).
properties
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S/c17-16(18,19)26-13-1-3-14(4-2-13)27(23,24)22-9-5-12(6-10-22)25-15-11-20-7-8-21-15/h1-4,7-8,11-12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIORJYMZXZNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

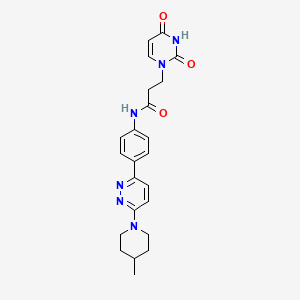
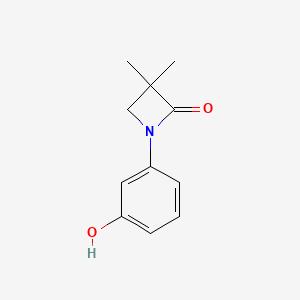
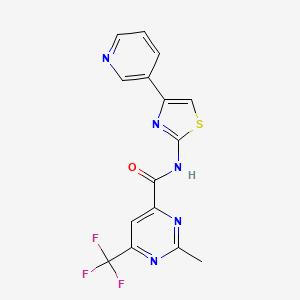
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2468145.png)



![N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2468153.png)
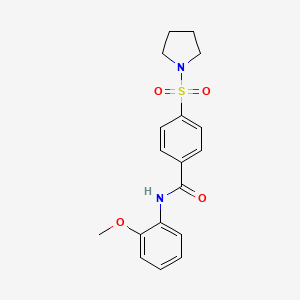

![Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2468157.png)

